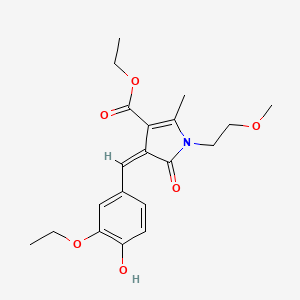

![molecular formula C17H19N3O5S B4971856 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)

1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide-based compounds often involves innovative methodologies to improve yield and selectivity. For example, Luo et al. (2006) developed a novel method for preparing sulfonamides, addressing the challenges in sulfonamide formation, which either failed or resulted in very low yields with standard reactions. Their approach utilized p-nitrophenoxide as a leaving group, demonstrating its balanced stability-reactivity properties and achieving satisfactory to very good yields of the desired sulfonamides, highlighting a significant advancement in the synthesis of such compounds (Luo et al., 2006).

Molecular Structure Analysis

The molecular structure of sulfonamides, including 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine, plays a crucial role in their chemical and biological properties. The presence of the sulfonyl group significantly influences the compound's reactivity, solubility, and interaction with biological targets. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are often employed to elucidate the molecular structure and confirm the identity of synthesized compounds.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including aminolysis, hydrolysis, and reactions with alicyclic amines, showcasing their versatile reactivity. For instance, Castro et al. (2001) studied the kinetics and mechanisms of reactions involving sulfonamides, providing insights into their chemical behavior and the factors influencing their reactivity (Castro et al., 2001).

Mécanisme D'action

While the specific mechanism of action for 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine is not available, a related compound was found to activate Hedgehog signaling by binding to the transmembrane domain of Smoothened, thereby expanding the intestinal stem cell (ISC) pool, increasing the number of regenerating crypts and preventing the gastrointestinal acute radiation syndrome (GI-ARS) .

Propriétés

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-25-17-8-7-15(13-16(17)20(21)22)26(23,24)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPZOWKBNLVFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6001435 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

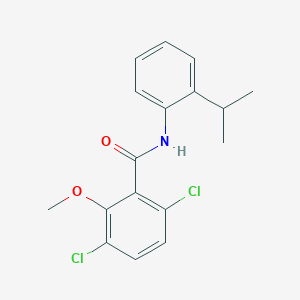

![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)

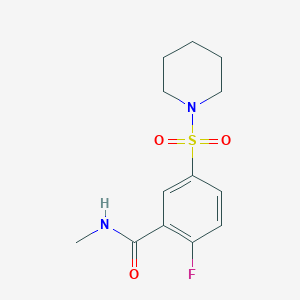

![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)

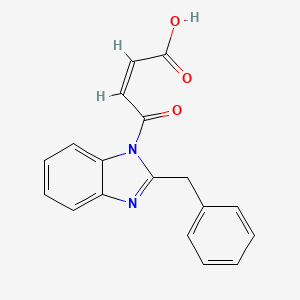

![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)

![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)

![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)

![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)

![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)